3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Description
3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H17ClN4O4S and its molecular weight is 504.95. The purity is usually 95%.
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Biological Activity
The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in anticancer and antibacterial applications. This article reviews the available literature on its biological activity, synthesizing research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be analyzed through its molecular formula and weight:
- Molecular Formula : C₁₈H₁₅ClN₄O₃S
- Molecular Weight : 396.86 g/mol
The compound features a quinazoline core linked to a benzo[d][1,3]dioxole moiety and a thioether group, which may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, a study on similar benzo[d][1,3]dioxole derivatives demonstrated significant antitumor activity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HepG2 | 2.38 | |
HCT116 | 1.54 | ||
MCF7 | 4.52 | ||
Doxorubicin (standard drug) | HepG2 | 7.46 | |
HCT116 | 8.29 | ||
MCF7 | 4.56 |
These results indicate that certain derivatives exhibit lower IC50 values compared to the standard drug doxorubicin, suggesting enhanced efficacy.
The anticancer mechanisms of these compounds were investigated through various assays:
- EGFR Inhibition : The compounds were found to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- Apoptosis Assessment : Annexin V-FITC assays indicated that these compounds could induce apoptosis in cancer cells.
- Cell Cycle Analysis : Alterations in cell cycle progression were observed, indicating potential therapeutic effects on tumor growth.
- Mitochondrial Pathway Proteins : Changes in Bax and Bcl-2 protein levels suggested an impact on mitochondrial pathways involved in apoptosis.
Antibacterial Activity
In addition to anticancer properties, compounds derived from similar structures have shown antibacterial activity. For instance, derivatives exhibiting thioether linkages have been reported to inhibit bacterial growth effectively:
Compound Type | Bacterial Strain Tested | Activity Observed |
---|---|---|
Azolidine derivatives from benzo[d][1,3]dioxole | Escherichia coli, Bacillus subtilis | Significant inhibition reported in various studies |
These findings suggest that the thioether functional groups may enhance the antibacterial properties of the compound.
Case Studies and Research Findings
A notable study published in PubMed explored the synthesis and biological evaluation of benzo[d][1,3]dioxole derivatives. The research indicated that these compounds not only exhibited cytotoxicity against cancer cells but also showed minimal toxicity towards normal cells (IC50 > 150 µM), highlighting their potential as selective anticancer agents .
Moreover, patents related to similar structures emphasize their pharmacological utility as antibacterial agents targeting Mur ligases (MurD and MurE), which are crucial for bacterial cell wall synthesis . This suggests that the compound may have dual functionality as both an anticancer and antibacterial agent.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4O4S/c26-17-5-3-4-16(11-17)23-28-22(34-29-23)13-35-25-27-19-7-2-1-6-18(19)24(31)30(25)12-15-8-9-20-21(10-15)33-14-32-20/h1-11H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTIFXNZEKSLKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=NC(=NO5)C6=CC(=CC=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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